2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate
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Overview
Description
2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate generally involves the following key steps:
Formation of the thiophene-based oxadiazole intermediate through a cyclization reaction.
Alkylation of piperidine with the oxadiazole moiety.
Acetylation of the final product to introduce the acetate group. Each step requires specific reagents and reaction conditions, including acidic or basic catalysts, organic solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods On an industrial scale, the synthesis may be optimized through:
Use of high-throughput reactors to manage temperature and reaction time precisely.
Implementation of green chemistry principles to reduce waste and improve efficiency.
Continuous flow systems to streamline the synthetic process.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:
Oxidation and Reduction: : Given its complex structure, selective oxidation or reduction can modify specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the oxadiazole and thiophene rings.
Hydrolysis: : The ester functional group (acetate) can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions Used
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.
Major Products Formed The primary products formed will depend on the specific reaction conditions, but may include:
Modified thiophene or oxadiazole derivatives.
Deacetylated forms if hydrolysis occurs.
Fully reduced or oxidized derivatives.
4. Scientific Research Applications: This compound has wide-ranging applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of novel organic compounds.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : May be used as an intermediate in the synthesis of specialized materials or active pharmaceutical ingredients.
5. Mechanism of Action: The compound’s mechanism of action, particularly in a biological context, involves:
Molecular Targets: : Potential interaction with various enzymes and receptors due to its unique structure.
Pathways Involved: : May influence metabolic pathways, signal transduction, or DNA replication processes. Understanding its exact mechanism requires detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Comparison with Other Similar Compounds Compared to structurally related compounds:
It has a unique combination of thiophene, oxadiazole, and piperidine moieties, which may confer specific reactivity and biological activity.
Similar compounds might include those with individual thiophene or oxadiazole groups but lack the integrated functionality seen here.
List of Similar Compounds
Thiophene-2-carboxylic acid derivatives
1,2,4-Oxadiazole compounds
Piperidine-based molecules
In essence, 2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a multifaceted compound with significant potential in various fields of scientific research and industrial applications. Its intricate structure allows for diverse reactivity and promising biological activities, making it a subject of ongoing study and interest.
Biological Activity
2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate, identified by its CAS number 1795088-91-3, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N3O4S, and it has a molecular weight of 377.5 g/mol. The structure includes a thiophene ring and an oxadiazole moiety, both known for their diverse biological activities.
Biological Activity Overview
Compounds containing oxadiazole units have been extensively studied for their biological activities, which include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant inhibitory potency against various biological targets such as human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC) .
The biological activity of 2-Methyl-1-oxo compounds is attributed to their interaction with specific molecular targets. The presence of the thiophene and oxadiazole rings enhances the compound's ability to modulate biological processes by:
- Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Interacting with Receptors : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have shown that compounds similar to 2-Methyl-1-oxo exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a related oxadiazole derivative had an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
Antimicrobial Properties
The compound's thiophene component has been linked to antimicrobial activity. Thiophene derivatives are known to possess antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate that compounds with similar structures have shown promising results in animal models for treating infections and tumors .
Data Table: Summary of Biological Activities
Biological Activity | Target Organism/Cell Line | IC50/Effect |
---|---|---|
Anticancer | HeLa | ~92.4 µM |
Antimicrobial | Various bacterial strains | Moderate |
Anti-inflammatory | In vitro models | Significant inhibition |
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Study on Anticancer Efficacy : A study demonstrated that a series of oxadiazole derivatives exhibited significant cytotoxicity in human cancer cell lines, suggesting that modifications to the thiophene ring could enhance efficacy .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of thiophene-containing compounds, showing effective inhibition against several pathogenic bacteria .
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12(22)24-18(2,3)17(23)21-7-4-5-13(10-21)9-15-19-16(20-25-15)14-6-8-26-11-14/h6,8,11,13H,4-5,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZGMLUMYDMDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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